molecular formula C8H13ClN2O2S B1412366 (5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride CAS No. 1637311-15-9

(5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Cat. No.: B1412366
CAS No.: 1637311-15-9
M. Wt: 236.72 g/mol
InChI Key: SZDGIZIMSMYWAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride typically involves the reaction of 5-(ethylsulfonyl)pyridine with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and inert atmosphere to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and consistent quality. The compound is often produced in large quantities and packaged in 25KG drums for distribution .

Chemical Reactions Analysis

Types of Reactions

(5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of (5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the research .

Comparison with Similar Compounds

Similar Compounds

  • (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride
  • (5-(Propylsulfonyl)pyridin-2-yl)methanamine hydrochloride
  • (5-(Butylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Uniqueness

(5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain pharmaceutical and chemical research applications .

Properties

IUPAC Name

(5-ethylsulfonylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-2-13(11,12)8-4-3-7(5-9)10-6-8;/h3-4,6H,2,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDGIZIMSMYWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine hydrochloride
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